molecular formula C10H9NO B3094003 (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 125225-26-5

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B3094003
CAS No.: 125225-26-5
M. Wt: 159.18 g/mol
InChI Key: MEFZMTYUOQFQHF-JTQLQIEISA-N
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Description

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a chiral organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Hydroxylation: The indene undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-keto-2,3-dihydro-1H-indene-4-carbonitrile.

    Reduction: Formation of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: The enantiomer of the compound with potentially different biological activity.

    1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile group.

    2,3-dihydro-1H-indene-4-carbonitrile: Lacks the hydroxyl group, which may affect its reactivity and applications.

Uniqueness

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific combination of functional groups and chiral nature, which can lead to distinct biological and chemical properties compared to its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZMTYUOQFQHF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@H]1O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4M) and silica gel (catalytic) in ethanol at 0° C. was added NaBH4 (⅓ equiv). The reaction was allowed to warm up to room temperature and stirred for 2 h. The Solvent was removed under reduced pressure and the product purified by CC in hexane/EtOAc (5:5) to offer 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile in 80% yield.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.46 g of 4-cyano-1-indanone in 131 ml of tetrahydrofuran is cooled to +5° C., 1 g of potassium borohydride is added in small fractions, with agitation for one hour 15 minutes, followed by pouring over 200 ml of water containing sodium chloride, and extraction with isopropyl ether. The organic phase is dried, brought to dryness under reduced pressure and the residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4). 1.40 g of expected product is obtained, M.p.=98° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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